molecular formula C9H11BrN2 B12972008 1-(6-Bromopyridin-3-YL)cyclobutanamine

1-(6-Bromopyridin-3-YL)cyclobutanamine

Cat. No.: B12972008
M. Wt: 227.10 g/mol
InChI Key: WNAOOZXXPGXBRW-UHFFFAOYSA-N
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Description

1-(6-Bromopyridin-3-YL)cyclobutanamine is a chemical compound with the molecular formula C9H11BrN2 and a molecular weight of 227.10 g/mol . This compound is characterized by the presence of a bromine atom attached to a pyridine ring, which is further connected to a cyclobutanamine moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(6-Bromopyridin-3-YL)cyclobutanamine can be achieved through several synthetic routes. One common method involves the reaction of 6-bromopyridine-3-carbaldehyde with cyclobutanamine in the presence of a reducing agent such as sodium triacetoxyborohydride . The reaction is typically carried out in an organic solvent like toluene at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(6-Bromopyridin-3-YL)cyclobutanamine undergoes various chemical reactions, including:

Scientific Research Applications

1-(6-Bromopyridin-3-YL)cyclobutanamine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its role as a ligand in biochemical assays.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of drug candidates.

    Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals

Mechanism of Action

The mechanism of action of 1-(6-Bromopyridin-3-YL)cyclobutanamine involves its interaction with specific molecular targets. The bromine atom in the pyridine ring can participate in halogen bonding, which can influence the compound’s binding affinity to biological targets. Additionally, the cyclobutanamine moiety can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

1-(6-Bromopyridin-3-YL)cyclobutanamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C9H11BrN2

Molecular Weight

227.10 g/mol

IUPAC Name

1-(6-bromopyridin-3-yl)cyclobutan-1-amine

InChI

InChI=1S/C9H11BrN2/c10-8-3-2-7(6-12-8)9(11)4-1-5-9/h2-3,6H,1,4-5,11H2

InChI Key

WNAOOZXXPGXBRW-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C2=CN=C(C=C2)Br)N

Origin of Product

United States

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